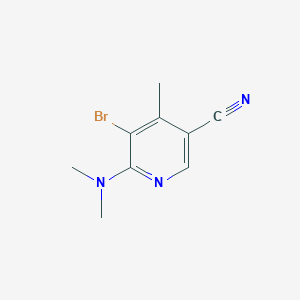

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile

Overview

Description

Synthesis Analysis

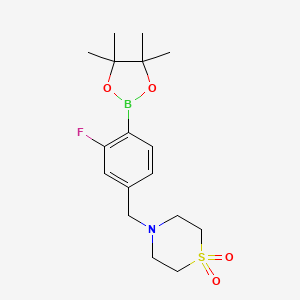

There are several methods for synthesizing similar compounds. For instance, a unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di- tert -amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di- tert -amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 . Another reaction involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Scientific Research Applications

Molecular Structure and Energy Analysis

Computational calculations have been used to analyze the molecular structure and energy of closely related compounds to 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile. These analyses include UV-Vis spectrum studies, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) evaluations to understand the electron density and reactive sites of these compounds. Donor-acceptor interactions and molecular dynamics simulations are also employed for deeper insights into their stability and reactivity (Arulaabaranam et al., 2021).

Spectral Analysis and Quantum Chemical Studies

Spectral analysis (FT-IR, 1H NMR, 13C NMR, UV–visible) and quantum chemical studies have been conducted on similar molecules. These studies focus on understanding the molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) behavior, and thermodynamic properties. Such analyses are crucial for understanding the fundamental properties and potential applications of these compounds in various fields (Fatma et al., 2015).

Bromination and Lithiation Studies

Research has explored the bromination reactions of related aminopyridines and the lithiation of derivatives, revealing insights into synthetic pathways and chemical reactivity. These studies provide valuable information for developing new synthetic methods and understanding the chemical behavior of such compounds (Fox et al., 1973); (Muchowski & Hess, 1988).

Synthesis and Photophysical Studies

Studies have been conducted on the synthesis of fluorescein derivatives closely related to 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile, examining their pH-dependent protolytic equilibria and fluorescence properties. These investigations are significant for developing new materials with unique emission properties and potential applications in cross-coupling reactions (Hwang et al., 2018).

Crystal Structure and DFT Study

Research has been performed on the crystal structure and Density Functional Theory (DFT) analysis of related compounds, providing insights into molecular interactions and stability. Such studies are crucial for understanding the solid-state properties and potential applications of these compounds in material science (Jabri et al., 2020).

Safety And Hazards

properties

IUPAC Name |

5-bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6-7(4-11)5-12-9(8(6)10)13(2)3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPMUYIIMXTNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |

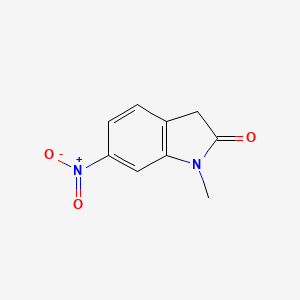

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B1383693.png)

![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)

![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)